

5-Methylhexanal: A Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methylhexanal**

Cat. No.: **B128087**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

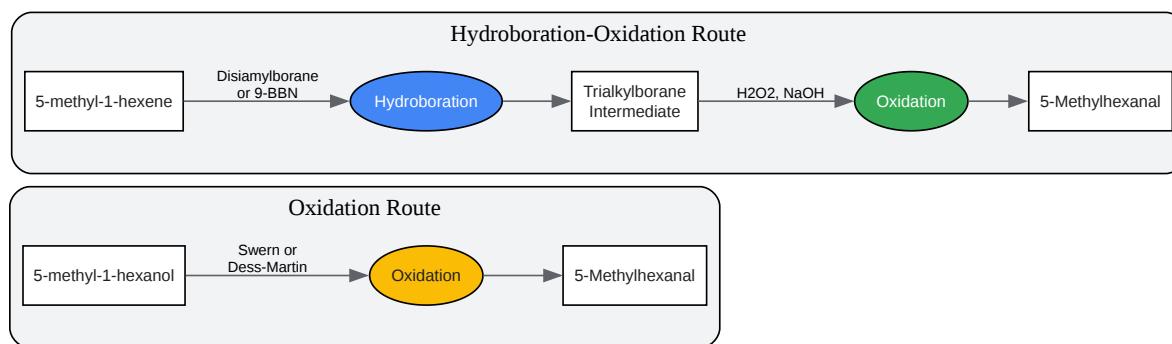
5-Methylhexanal, an organic compound with the chemical formula C₇H₁₄O, is a branched-chain aldehyde that serves as a versatile intermediate in organic synthesis.^[1] Its utility spans various fields, from the development of flavoring agents to its crucial role as a precursor in the synthesis of complex molecules with potential therapeutic applications, notably flavolipids with antitumor activity.^[1] This technical guide provides an in-depth overview of the chemical and physical properties of **5-Methylhexanal**, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in the context of drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **5-Methylhexanal** are summarized in the tables below, providing a comprehensive dataset for researchers.

Table 1: General and Chemical Properties of 5-Methylhexanal

Property	Value	Source(s)
IUPAC Name	5-methylhexanal	[2]
Synonyms	5-Methylhexan-1-al, Isoheptanal	[3][4]
CAS Number	1860-39-5	[2][3][4]
Molecular Formula	C7H14O	[2][4]
Molecular Weight	114.19 g/mol	[2][4]
Canonical SMILES	CC(C)CCCC=O	[2]
InChI	InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3	[2]
InChIKey	GEKRISJWBAlIAA- UHFFFAOYSA-N	[2]


Table 2: Physical Properties of 5-Methylhexanal

Property	Value	Unit	Source(s)
Appearance	Colorless liquid with a strong, pungent odor	-	[1]
Boiling Point	141.2 - 151	°C	[1][5]
Melting Point	-43.35 (estimate)	°C	[1][5]
Density	0.805 - 0.8225	g/cm ³	[1][5]
Flash Point	32.6	°C	[1][5]
Vapor Pressure	5.92	mmHg at 25°C	[1][5]
Solubility	Soluble in water, alcohols, and organic solvents.	-	[1]
Refractive Index	1.403 - 1.4121 (estimate)	-	[1][5]

Synthesis of 5-Methylhexanal

5-Methylhexanal can be synthesized through various routes, primarily involving the oxidation of the corresponding primary alcohol, 5-methyl-1-hexanol, or the hydroboration-oxidation of the alkene, 5-methyl-1-hexene.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Synthesis routes to 5-Methylhexanal.

Detailed Experimental Protocols

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[4][6][7][8][9]

Materials:

- 5-methyl-1-hexanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)

- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen gas
- Standard glassware for anhydrous reactions

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.
- Oxalyl chloride (1.1 to 1.5 equivalents) is added dropwise to the stirred DCM.
- A solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 to 3.0 equivalents) in DCM is then added slowly via the dropping funnel, maintaining the temperature at -78 °C. The reaction is stirred for 15-30 minutes.
- A solution of 5-methyl-1-hexanol (1.0 equivalent) in DCM is added dropwise, ensuring the temperature remains below -60 °C. The mixture is stirred for an additional 30-60 minutes.
- Triethylamine (5.0 equivalents) is added slowly to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature.
- The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude **5-Methylhexanal** is then purified by flash column chromatography or distillation.

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary alcohols to aldehydes under mild conditions.[2][5][10]

Materials:

- 5-methyl-1-hexanol
- Dess-Martin Periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate, saturated solution
- Sodium thiosulfate, saturated solution
- Standard glassware

Procedure:

- To a stirred solution of 5-methyl-1-hexanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, Dess-Martin Periodinane (1.1 to 1.5 equivalents) is added in one portion.
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
- Upon completion, the reaction is diluted with diethyl ether and quenched by the addition of a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.
- The mixture is stirred vigorously until the solid byproducts dissolve.
- The layers are separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The resulting crude **5-Methylhexanal** can be purified by flash column chromatography.

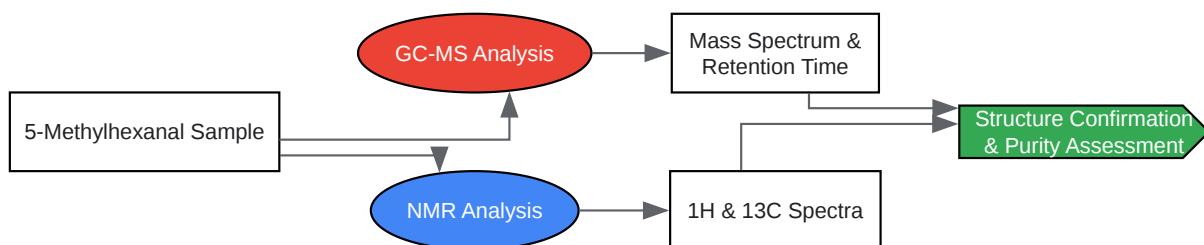
This two-step procedure involves the anti-Markovnikov addition of a borane reagent to the alkene, followed by oxidation of the resulting organoborane to yield the aldehyde.[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Using a sterically hindered borane like disiamylborane or 9-BBN is crucial to stop the reaction at the aldehyde stage.[1][12]

Materials:

- 5-methyl-1-hexene
- Disiamylborane or 9-Borabicyclo[3.3.1]nonane (9-BBN)
- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide (NaOH) solution (e.g., 3 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
- Argon or Nitrogen gas
- Standard glassware for anhydrous reactions

Procedure:


- **Hydroboration:** A dry, nitrogen-flushed flask is charged with a solution of the sterically hindered borane reagent (e.g., disiamylborane, prepared *in situ* from 2-methyl-2-butene and borane-THF complex) in anhydrous THF and cooled to 0 °C.
- 5-methyl-1-hexene (1.0 equivalent) is added dropwise to the stirred borane solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours) to ensure complete formation of the trialkylborane.
- **Oxidation:** The reaction mixture is cooled again to 0 °C, and a solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide, maintaining the temperature below 30 °C.
- After the addition is complete, the mixture is stirred at room temperature for several hours or until the oxidation is complete (as monitored by TLC or GC).
- The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or pentane).

- The combined organic extracts are washed with brine, dried over a drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed by distillation.
- The crude **5-Methylhexanal** is purified by distillation under reduced pressure.

Analytical Methods

Accurate characterization of **5-Methylhexanal** is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed.

Experimental Workflow for Analysis

[Click to download full resolution via product page](#)

*Analytical workflow for **5-Methylhexanal**.*

Detailed Experimental Protocols

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
- Capillary column: A nonpolar or medium-polarity column is suitable (e.g., 5% phenyl-methylpolysiloxane).

Sample Preparation:

- Prepare a stock solution of **5-Methylhexanal** in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

- Prepare a series of calibration standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
- For quantitative analysis, an internal standard (e.g., an even-chain n-alkane) should be added to all samples and standards.

GC-MS Parameters (Example):

- Injector Temperature: 250 °C
- Injection Mode: Split or splitless, depending on the concentration.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 40-60 °C, hold for 2-5 minutes.
 - Ramp: Increase at a rate of 5-10 °C/min to a final temperature of 200-250 °C.
 - Final hold: 5-10 minutes.
- MS Transfer Line Temperature: 250-280 °C
- Ion Source Temperature: 200-230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 35-300.

Data Analysis:

- The retention time of the peak corresponding to **5-Methylhexanal** is used for identification.
- The mass spectrum is compared with a reference library (e.g., NIST) for confirmation.
- Quantification is performed by integrating the peak area of a characteristic ion and comparing it to the calibration curve.

Instrumentation:

- NMR spectrometer (e.g., 300-600 MHz).

Sample Preparation:

- Dissolve approximately 5-10 mg of **5-Methylhexanal** in a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

NMR Acquisition Parameters (Example for ¹H NMR):

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 8-16.
- Relaxation Delay: 1-5 seconds.
- Acquisition Time: 2-4 seconds.

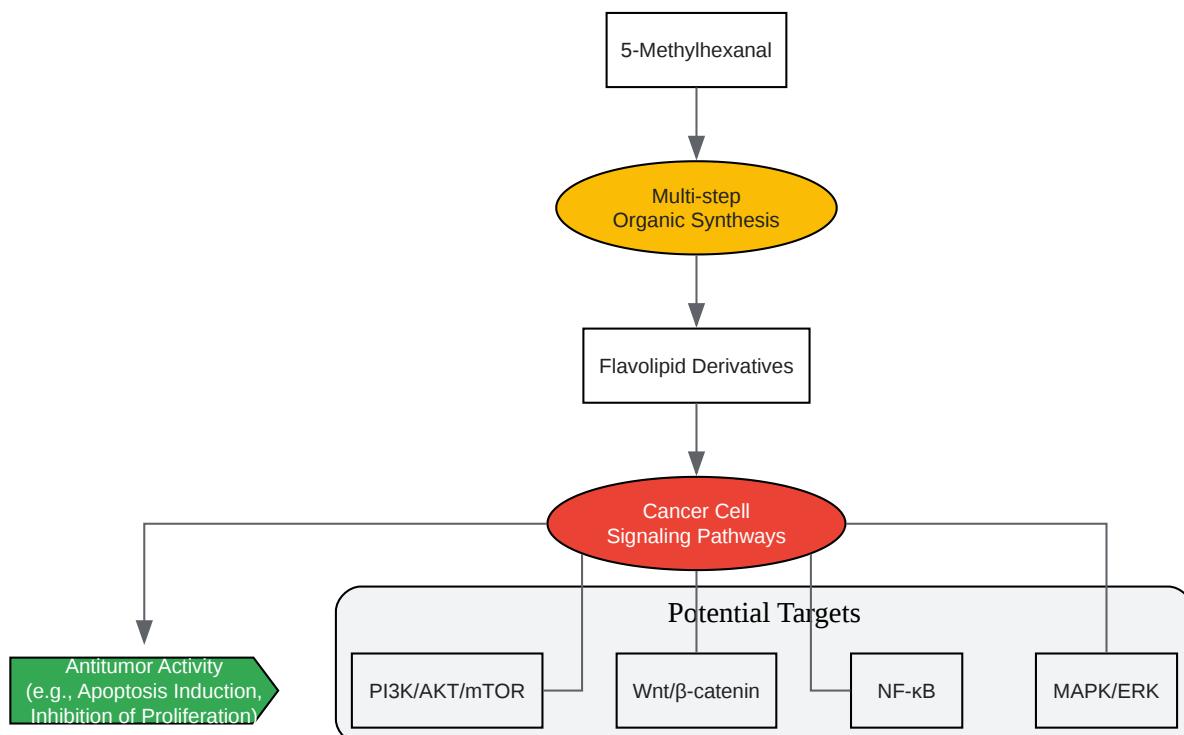
NMR Acquisition Parameters (Example for ¹³C NMR):

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 128-1024 or more, depending on the concentration.
- Relaxation Delay: 2-5 seconds.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

- ¹H NMR: The spectrum will show characteristic signals for the aldehydic proton (triplet around δ 9.7 ppm), the α -protons to the carbonyl group (multiplet around δ 2.4 ppm), and the protons of the alkyl chain, including the characteristic signals for the isopropyl group (a doublet for the methyl groups around δ 0.9 ppm and a multiplet for the methine proton).
- ¹³C NMR: The spectrum will display a signal for the carbonyl carbon around δ 202 ppm, and distinct signals for each of the other carbon atoms in the molecule.

Relevance in Drug Development: Precursor to Antitumor Flavolipids


While **5-Methylhexanal** itself is not known to possess significant biological activity, it is a key precursor in the synthesis of certain flavolipids, a class of biosurfactants that have demonstrated potential as antitumor agents.^[14] Flavonoids, a broad class of plant secondary metabolites, are known to modulate various signaling pathways implicated in cancer progression.^{[3][15][16][17]}

Potential Signaling Pathways Targeted by Derived Flavolipids

The antitumor effects of flavonoids are often attributed to their ability to interfere with key cellular processes such as proliferation, apoptosis, and angiogenesis. The flavolipids derived from **5-Methylhexanal** may exert their effects through the modulation of one or more of the following signaling pathways:

- PI3K/AKT/mTOR Pathway: This is a crucial pathway that regulates cell growth, survival, and proliferation. Many flavonoids have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.^{[3][16]}
- Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers. Certain flavonoids can downregulate this pathway, thereby inhibiting cancer cell proliferation and survival.^{[3][15]}
- NF-κB Signaling Pathway: This pathway plays a critical role in inflammation and cell survival. Its inhibition by flavonoids can sensitize cancer cells to apoptosis.
- MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Flavonoids can modulate this pathway to exert their anticancer effects.

Logical Relationship in Drug Development

[Click to download full resolution via product page](#)

*Role of **5-Methylhexanal** in antitumor drug development.*

Conclusion

5-Methylhexanal is a valuable chemical intermediate with well-defined physical and chemical properties. The synthetic routes to this compound are established, with oxidation and hydroboration-oxidation methods being the most common. Its analysis is reliably performed using standard techniques such as GC-MS and NMR spectroscopy. For professionals in drug development, the primary significance of **5-Methylhexanal** lies in its role as a building block for the synthesis of flavolipids with potential antitumor activities. Further research into the specific mechanisms of action of these derived compounds and their interactions with cancer-related signaling pathways is a promising area for the development of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to effectively work with and utilize **5-Methylhexanal** in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 14. Structure and Characterization of Flavolipids, a Novel Class of Biosurfactants Produced by *Flavobacterium* sp. Strain MTN11 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flavonoids target different molecules of autophagic and metastatic pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of signaling pathways by tanshinones in different cancers | Cellular and Molecular Biology [cellmolbiol.org]
- To cite this document: BenchChem. [5-Methylhexanal: A Technical Guide to its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b128087#5-methylhexanal-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com